molecular formula C14H13ClN2O3 B2548513 (2E)-3-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}acrylic acid CAS No. 1020050-91-2

(2E)-3-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}acrylic acid

Cat. No.: B2548513
CAS No.: 1020050-91-2
M. Wt: 292.72
InChI Key: TYGJSOQDMMLQOR-HWKANZROSA-N
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Description

(2E)-3-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}acrylic acid is an organic compound characterized by its unique structure, which includes a pyrazole ring, a methoxyphenyl group, and an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}acrylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring, followed by the introduction of the methoxyphenyl group and the acrylic acid moiety. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}acrylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The chlorine atom in the pyrazole ring can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

(2E)-3-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}acrylic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its use as a drug candidate or a pharmacophore in medicinal chemistry.

    Industry: The compound can be utilized in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives and methoxyphenyl acrylic acids. Examples are:

  • (2E)-3-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}acrylic acid
  • (2E)-3-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}acrylic acid

Uniqueness

The uniqueness of (2E)-3-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}acrylic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(E)-3-[3-[(4-chloropyrazol-1-yl)methyl]-4-methoxyphenyl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O3/c1-20-13-4-2-10(3-5-14(18)19)6-11(13)8-17-9-12(15)7-16-17/h2-7,9H,8H2,1H3,(H,18,19)/b5-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYGJSOQDMMLQOR-HWKANZROSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)O)CN2C=C(C=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)O)CN2C=C(C=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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